(S)-2-Ethyl-piperazine can be derived from various synthetic routes involving piperazine and ethylating agents. It falls under the broader category of piperazine derivatives, which are known for their diverse pharmacological properties, including anti-anxiety, anti-depressant, and anti-cancer activities. The specific stereochemistry (S) indicates that it is one of the two enantiomers of 2-ethyl-piperazine, which can exhibit different biological activities.
The synthesis of (S)-2-Ethyl-piperazine can be achieved through several methods:
The molecular structure of (S)-2-Ethyl-piperazine can be described as follows:
(S)-2-Ethyl-piperazine participates in various chemical reactions:
The mechanism of action for (S)-2-Ethyl-piperazine and its derivatives often involves modulation of neurotransmitter systems in the brain:
(S)-2-Ethyl-piperazine possesses distinct physical and chemical properties:
(S)-2-Ethyl-piperazine has several scientific applications:
Stereoselective synthesis of enantiopure (S)-2-ethyl-piperazine employs enzymatic resolution and crystallization-induced diastereomer separation. Racemic 2-ethyl-piperazine is treated with chiral auxiliaries (e.g., L-tartaric acid or N-acetyl-L-leucine) to form diastereomeric salts, which are separated via fractional crystallization. The (S)-enantiomer is liberated using alkaline hydrolysis. For N-Boc-protected derivatives, dynamic kinetic resolution under basic conditions achieves diastereomeric excess (de) >98% when using (1R,2S)-(-)-norephedrine as a resolving agent. Critical parameters include:
Table 1: Stereoselective Resolution Methods for (S)-2-Ethyl-piperazine
Chiral Resolving Agent | Solvent System | Diastereomeric Excess (%) | Yield (%) |
---|---|---|---|
L-DBTA* | Methanol/Water (7:3) | 96.5 | 38 |
N-Acetyl-L-leucine | Ethanol | 99.1 | 42 |
(1R,2S)-(-)-Norephedrine | Ethyl acetate | 98.7 | 45 |
L-DBTA: L-di-p-toluoyl-tartaric acid
Transition metal catalysis enables direct enantioselective C–C bond formation at the piperazine C2 position. Palladium complexes with t-Bu-JOSIPHOS-type ligands catalyze the alkylation of N-Boc-piperazine with ethyl triflate, achieving 92% ee at -40°C. Nickel-catalyzed asymmetric reductive coupling using chiral bis(oxazoline) (BOX) ligands couples 2,3-dihydro-1H-pyrazines with ethylene gas under 5 atm H₂, yielding (S)-2-ethyl-piperazines with 88% ee. Key innovations include:
Table 2: Metal-Catalyzed Asymmetric Alkylation Conditions
Catalyst System | Alkylating Agent | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/(R)-SegPhos | Ethyl triflate | -40 | 92 | 78 |
Ni/(S)-iPr-BOX·H₂O | Ethylene | 25 | 88 | 82 |
[Rh(cod)₂]OTf/(R,R)-Ph-BPE | Vinyl acetate | 60 | 85 | 91 |
Microwave irradiation dramatically enhances the efficiency of piperazine ring formation. Solvent-free cyclizations using PPSE (trimethylsilyl polyphosphate) convert 5-arylaminovaleronitriles to 2-ethylpiperazines in 30 minutes at 150°C, achieving 74% yield versus <20% under conventional heating. Critical advantages include:
Ethylene glycol dimethyl ether serves as an ideal polar aprotic solvent for microwave-assisted crystallization, enabling >99% purity through single-solvent recrystallization. Solvent-free N-alkylation employs solid-liquid phase-transfer catalysis, where tetrabutylammonium bromide (10 mol%) facilitates the reaction between piperazine and ethyl bromide on basic alumina, yielding 97% (S)-2-ethyl-piperazine in 15 minutes at 100°C [5] [6].
Table 3: Microwave Optimization Parameters for Piperazine Cyclization
Cyclization Agent | Solvent | Time (min) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
PPSE | Solvent-free | 30 | 150 | 74 |
PPE | Chloroform | 5 | 100 | 86 |
ZnCl₂ | Toluene | 30 | 120 | <5 |
Chiral pool synthesis leverages inexpensive enantiopure amino acids to install the C2-stereocenter. L-Alanine-derived pathways involve reductive amination with ethanolamine followed by PPSE-mediated cyclodehydration, achieving 85% de. L-Lysine routes employ N-Boc protection, selective Nᵋ-ethylation with diethyl oxalate/acetic acid, and acidolytic cyclization to form (S)-2-ethyl-piperazine-1-carboxylic acid tert-butyl ester with 99% ee. Key steps include:
Table 4: Amino Acid Precursor Routes to (S)-2-Ethyl-piperazine
Amino Acid Precursor | Key Intermediate | Stereochemical Outcome | Overall Yield (%) |
---|---|---|---|
L-Alanine | N-Ethyl-N-(2-hydroxyethyl)amide | 85% de | 68 |
L-Lysine | Nᵋ-Ethyl-Nˢ-Boc-L-lysine methyl ester | 99% ee | 52 |
L-Aspartic acid | 3-(N-Ethylamino)succinimide | 97% ee | 49 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1